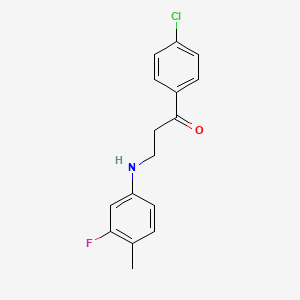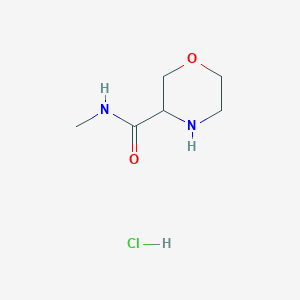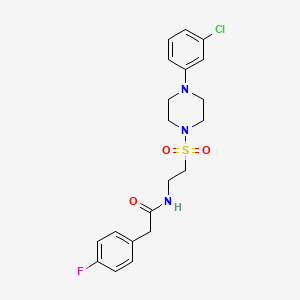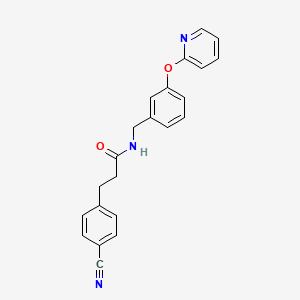
1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone (or CPFMA) is a synthetic compound that has been studied extensively for its potential applications in scientific research. CPFMA is a highly versatile compound, with a wide range of applications in drug discovery, organic synthesis, and chemical biology.
Wissenschaftliche Forschungsanwendungen
Synthesis of Potent Cytotoxic Agents
1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone is explored in the synthesis of cytotoxic agents. A study by Mete, Gul, and Kazaz (2007) discussed the synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which includes similar compounds, highlighting their potential as potent cytotoxic agents. These were synthesized via Mannich reactions, suggesting a method for synthesizing compounds with similar chemical structures, including this compound (Mete, Gul, & Kazaz, 2007).
Manganese-Mediated Synthesis of Cyclic Peroxides
In the context of manganese-mediated synthesis of cyclic peroxides, a study by Qian, Yamada, Nishino, and Kurosawa (1992) described reactions involving compounds like this compound. This research demonstrates the compound's utility in the formation of cyclic peroxides, a significant area in chemical synthesis (Qian, Yamada, Nishino, & Kurosawa, 1992).
Novel Copolymers and Structural Analysis
Kim, Morales, Scully, Seitz, Sikora, Spaulding, Sudman, Sullivan, Dean, Kharas, and Watson (1999) focused on novel copolymers of trisubstituted ethylenes and styrene, incorporating derivatives similar to this compound. This research provides insight into the structural analysis and potential applications of these compounds in polymer science (Kim et al., 1999).
Formation of 1,2-Dioxanes
The study by Nishino, Tategami, Yamada, Korp, and Kurosawa (1991) explored the reactions leading to the formation of 1,2-dioxanes. This study is relevant to understanding the chemical behavior and potential applications of this compound in the formation of cyclic organic compounds (Nishino, Tategami, Yamada, Korp, & Kurosawa, 1991).
Antidepressant Drug Synthesis
A study by Choi, Choi, Kim, Uhm, and Kim (2010) on the synthesis of (S)-3-chloro-1-phenyl-1-propanol used compounds structurally related to this compound. This research contributes to the synthesis of chiral intermediates in antidepressant drugs, highlighting the compound's potential in pharmaceutical applications (Choi, Choi, Kim, Uhm, & Kim, 2010).
Electrooptical Properties and Liquid Crystals
The research by Gray and Kelly (1981) into the electrooptical properties of low melting esters with large nematic ranges involves compounds related to this compound. This study offers insights into the potential of such compounds in the development of liquid crystals and materials with unique electrooptical properties (Gray & Kelly, 1981).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(3-fluoro-4-methylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO/c1-11-2-7-14(10-15(11)18)19-9-8-16(20)12-3-5-13(17)6-4-12/h2-7,10,19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMGMORBKXZVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid](/img/structure/B2755221.png)
![Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2755222.png)
![benzyl N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamate](/img/structure/B2755223.png)


![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2755227.png)
![4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2755228.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2755235.png)
![3-[Methyl-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]amino]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2755236.png)
![1-(5-Fluoro-3-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2755237.png)
![3-[(4-Chlorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2755238.png)